Cas no 105172-95-0 (D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate])

D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] structure
105172-95-0 structure
Product Name:D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate]
CAS-nummer:105172-95-0
MF:C25H47O13P
MW:586.606650590897
CID:163618
PubChem ID:128812
Update Time:2025-04-19

D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] Chemische en fysische eigenschappen

Naam en identificatie

    • D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate]
    • [(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
    • D-MYO-PHOSPHATIDYLINOSITOL (PTDINS) C8
    • PtdIns diC8
    • (2R)-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propane-1,2-diyl dioctanoate
    • [(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
    • 1-(1,2-dioctanoyl-sn-glycero-3-phosphono)-1D-myo-inositol
    • 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol
    • AC1L2UHB
    • CHEBI:65243
    • 105172-95-0
    • D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate]
    • CHEBI:183834
    • di-C8-PI
    • UPUKKDCTWWVPCJ-OZRWLNDDSA-N
    • PtdIns-(1,2-dioctanoyl)
    • 1-(1,2-Dioctanoylphosphatidyl)inositol
    • Q27133766
    • 1,2-dioctanoyl-sn-glycero-3-phospho-1D-myo-inositol
    • DTXSID90909376
    • 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate
    • Inchi: 1S/C25H47O13P/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34)/t17-,20?,21-,22+,23-,24-,25?/m1/s1
    • InChI-sleutel: UPUKKDCTWWVPCJ-NUPIXEBLSA-N
    • LACHT: P(=O)(O)(OC[C@@H](COC(CCCCCCC)=O)OC(CCCCCCC)=O)OC1[C@@H]([C@@H](C([C@@H]([C@H]1O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 586.275
  • Monoisotopische massa: 586.275
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 22
  • Complexiteit: 736
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 210A^2

Experimentele eigenschappen

  • Dichtheid: 1.3
  • Kookpunt: 698.8°Cat760mmHg
  • Vlampunt: 376.4°C
  • Brekindex: 1.527
  • PSA: 219.32000
  • LogboekP: 1.48270
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.